

Strategic Sourcing & Technical Profiling: 4-Chloro-N-cyclopentylaniline

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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

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Executive Summary

4-Chloro-N-cyclopentylaniline is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical candidates targeting GPCRs and kinase pathways. Unlike commodity anilines, this compound is typically synthesized on-demand or stocked in low volumes (mg to gram scale) by discovery-focused vendors.

- **Primary Application:** Building block for N-alkylated aniline scaffolds (e.g., S1P1 agonists, kinase inhibitors).
- **Critical Quality Attribute (CQA):** The "97% Purity" specification often hides specific impurities (unreacted aniline, reduced ketone) that can interfere with subsequent palladium-catalyzed cross-couplings (Buchwald-Hartwig).
- **Sourcing Status:** High-value, low-volume reagent. Prices typically exceed 200 per gram for immediate stock, necessitating careful vendor selection.

Chemical Identity & Physical Properties

Before sourcing, verify the exact chemical identity to avoid confusion with benzylamine analogs (e.g., 4-chloro-N-cyclopentylbenzylamine).

Property	Specification
IUPAC Name	N-(4-chlorophenyl)cyclopentanamine
CAS Number	1019619-33-0
Molecular Formula	C ₁₁ H ₁₄ ClN
Molecular Weight	195.69 g/mol
Appearance	Pale yellow to brown oil or low-melting solid
Solubility	Soluble in DMSO, DCM, EtOAc; Insoluble in water
pKa (Calc.)	~4.0 (Aniline nitrogen is less basic due to aryl ring)

Market Intelligence: Suppliers & Pricing

The market for **4-chloro-N-cyclopentylaniline** is dominated by "Discovery Chemistry" catalog houses rather than bulk chemical manufacturers. Pricing is non-linear and heavily dependent on pack size.

Supplier Tiering[1]

- Tier 1 (Stock): Vendors like BLDpharm, Enamine, and Combi-Blocks often hold small inventory (100mg – 5g).
- Tier 2 (Aggregators): Fisher Scientific or Sigma-Aldrich often list this via third-party supply chains, potentially increasing lead time and cost.
- Tier 3 (Custom Synthesis): For >100g, custom synthesis is required.

Current Price Benchmarks (Estimated 2025/2026)

Prices fluctuate based on stock availability and synthesis campaigns.

Pack Size	Estimated Price Range (USD/EUR)	Unit Cost Efficiency
100 mg	\$40 – \$60	Low
250 mg	\$70 – \$90	Moderate
1 g	\$175 – \$220	High (Standard for SAR)
5 g	\$500 – \$600	Best for Scale-up

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Procurement Strategy: For initial SAR (Structure-Activity Relationship) screening, purchase 1g packs. The cost-per-gram drops significantly at the 5g tier, but shelf-life stability (oxidation of secondary amines) makes over-buying risky without proper storage (-20°C, under Argon).

Technical Quality: The "97%" Analysis

When a supplier lists "97% purity," the remaining 3% is not inert filler. It comprises specific synthetic byproducts that can derail sensitive downstream reactions.

Impurity Profile

- 4-Chloroaniline (Starting Material): The most common impurity.
 - Risk:[1][2] Competes in nucleophilic substitutions or Pd-catalyzed couplings, leading to inseparable byproduct mixtures.
- Cyclopentanol: Result of excess ketone reduction.
 - Risk:[1][2] Generally benign but alters stoichiometry.
- Bis(cyclopentyl) Side Product: Over-alkylation is rare due to steric hindrance but possible.

QC Protocol for Validation

Upon receipt, run the following validation before use in critical steps:

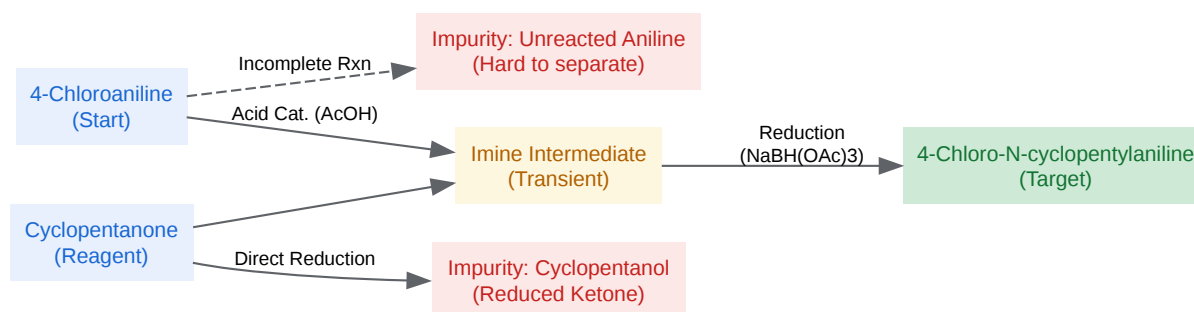
- ¹H NMR (DMSO-d₆): Check for the diagnostic cyclopentyl methine proton (~3.6-3.8 ppm) and ensure the integral ratio matches the aromatic protons. Look for sharp singlets of unreacted 4-chloroaniline (~5.0 ppm for NH₂).
- LC-MS: Confirm single peak integration >97% and correct [M+H]⁺ = 196.1.

Synthesis Logic & Cost Drivers

Understanding the synthesis explains the high cost. The standard route is Reductive Amination, which requires careful control to prevent over-alkylation and ensure complete consumption of the toxic aniline precursor.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the standard reductive amination pathway and where impurities originate.



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Figure 1: Reductive amination pathway. The "97%" purity limit is often due to the difficulty of separating trace unreacted aniline (Impurity 1) from the product without expensive column chromatography.

Why is it expensive?

- **Purification:** The boiling points of the product and the starting aniline are relatively close, making distillation difficult. Column chromatography is often required to reach >97%, driving up labor and solvent costs.
- **Stability:** Secondary anilines are prone to oxidation, requiring inert atmosphere handling during packaging.

Safety & Handling

As a halogenated aniline derivative, this compound must be handled with Extreme Caution.

- **Toxicity:** Potential for methaemoglobinemia (similar to chloroaniline). Toxic if swallowed, inhaled, or absorbed through skin.
- **PPE:** Double nitrile gloves, chemical fume hood, and eye protection are mandatory.
- **Storage:** Store at 2-8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the imine or N-oxide.

References

- PubChem.**4-Chloro-N-cyclopentylaniline** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)(Note: Link directs to related cyclopentyl aniline structures for verification of class properties).
- Ramachandran, P. V., et al. "One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis." J. Org. Chem., 2023.[3] (Contextualizes reductive amination methodologies). Available at: [\[Link\]](#)

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Sources

- [1. 4-Chloroaniline | C1C6H4NH2 | CID 7812 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. EP0496193A1 - Metallocen\(co\)polymers, process for preparation and their use as catalysts - Google Patents \[patents.google.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
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